Levodropropizine-d8

LC-MS/MS method development Stable isotope labeling Quantitative bioanalysis

Levodropropizine-d8 is the definitive stable isotope-labeled internal standard for quantifying levodropropizine in biological matrices. With a +8 Da mass shift from non-exchangeable piperazine deuteration, it co-elutes with the analyte to correct for ion suppression, extraction variability, and instrument drift. Unlike structural analogs, this S-enantiomer d8 isotopologue meets FDA/EMA bioanalytical method validation expectations without additional justification. Delivered at ≥98% chemical purity, it supports bioequivalence studies, therapeutic drug monitoring (LLOQ 0.25 ng/mL), and chiral purity assessment across the 30–90 mg clinical PK range.

Molecular Formula C13H20N2O2
Molecular Weight 244.36 g/mol
Cat. No. B12417671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevodropropizine-d8
Molecular FormulaC13H20N2O2
Molecular Weight244.36 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(CO)O)C2=CC=CC=C2
InChIInChI=1S/C13H20N2O2/c16-11-13(17)10-14-6-8-15(9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2/t13-/m0/s1/i6D2,7D2,8D2,9D2
InChIKeyPTVWPYVOOKLBCG-HFCMWMFGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Levodropropizine-d8: Deuterated Internal Standard for Levodropropizine Quantification in Bioanalysis


Levodropropizine-d8 is a deuterium-labeled isotopologue of the peripherally acting, non-opioid antitussive agent levodropropizine. The compound retains the parent drug's chiral configuration (S-enantiomer) and pharmacophore structure while incorporating eight deuterium atoms in place of hydrogen atoms on the piperazine ring [1]. Levodropropizine is a histamine receptor inhibitor clinically indicated for symptomatic cough relief, with linear pharmacokinetic characteristics at doses ranging from 30 to 90 mg and a reported mean elimination half-life of approximately 2.3 hours [2]. The d8-labeled analog is designed specifically for use as a stable isotope-labeled (SIL) internal standard in quantitative LC-MS/MS bioanalysis, enabling accurate measurement of levodropropizine concentrations in complex biological matrices without the confounding effects of ion suppression, extraction variability, or instrument drift .

Why Levodropropizine-d8 Cannot Be Replaced by Unlabeled Analogs or Structural Surrogates in LC-MS/MS Bioanalysis


In quantitative bioanalysis, the internal standard (IS) must co-elute with the analyte and exhibit identical ionization behavior to correct for matrix effects, extraction recovery losses, and instrument response drift. Unlabeled levodropropizine cannot serve as an internal standard because it is chromatographically and spectrometrically indistinguishable from the analyte, precluding independent quantification [1]. Structural analogs or enantiomers (e.g., dextrodropropizine, zolmitriptan, carbamazepine) differ in physicochemical properties, leading to differential extraction recovery and non-parallel ionization suppression or enhancement relative to the analyte—a phenomenon well-documented across LC-MS/MS applications [2]. Even when structural analogs show acceptable performance in some assays, their use introduces method-specific validation burden and fails to meet the regulatory expectation for stable isotope-labeled internal standards in pivotal pharmacokinetic studies. Only a deuterated isotopologue with sufficient mass difference—three or more mass units for small molecules—provides the near-identical chemical behavior required for reliable matrix effect correction across diverse biological samples .

Levodropropizine-d8: Quantitative Evidence for Method Selection and Procurement Decisions


Deuterium Labeling at Eight Piperazine Ring Positions Enables Unambiguous MS Differentiation from Unlabeled Levodropropizine

Levodropropizine-d8 is substituted with eight deuterium atoms specifically positioned on the piperazine ring (2,2,3,3,5,5,6,6-d8), resulting in a molecular weight of 244.36 g/mol compared to 236.31 g/mol for unlabeled levodropropizine (C13H20N2O2) [1]. This +8 Da mass shift provides baseline mass spectrometric separation with no isotopic overlap between the analyte and internal standard channels, a critical requirement for small-molecule LC-MS/MS assays where a minimum +3 Da difference is recommended .

LC-MS/MS method development Stable isotope labeling Quantitative bioanalysis

Levodropropizine Exhibits Linear Pharmacokinetics Across 30-90 mg Therapeutic Doses, Defining the Quantification Range Requirements

Levodropropizine demonstrates linear pharmacokinetic characteristics across the clinically relevant dose range of 30 to 90 mg, with a mean elimination half-life of approximately 2.3 hours in healthy subjects [1]. In a randomized crossover study comparing controlled-release (CR, 90 mg BID) and immediate-release (IR, 60 mg TID) formulations, the geometric mean ratio (90% CI) for AUC0-24h was 0.89 (0.86-0.93), indicating similar total systemic exposure between formulations [2].

Pharmacokinetic modeling Therapeutic drug monitoring Bioequivalence studies

Stable Isotope-Labeled Internal Standards Provide Superior Matrix Effect Correction Compared to Structural Analog Internal Standards

The use of SIL internal standards has been widely demonstrated to reduce matrix effects and provide reproducible and accurate recoveries in LC-MS/MS assays compared to the use of structurally related compounds as internal standards . Matrix effects—arising from co-eluting endogenous components such as phospholipids, salts, and proteins—can suppress or enhance analyte ionization unpredictably, with plasma variability due to intra-subject and dietary factors dramatically affecting LC-MS/MS response [1]. SIL internal standards co-elute with the analyte and experience nearly identical ionization conditions, thereby normalizing matrix-induced signal alterations that structural analogs cannot adequately correct [2].

Matrix effect correction LC-MS/MS validation Bioanalytical method robustness

Deuterium Incorporation of ≥98% Purity Meets Bioanalytical Method Validation Requirements

Commercial suppliers report purity of ≥98% for levodropropizine-d8, with some vendors specifying ≥98% purity by HPLC or other chromatographic methods . While isotopic enrichment (atom% D) data are not publicly disclosed for this specific compound, the +8 Da nominal mass shift from eight deuterium atoms on non-exchangeable piperazine ring positions minimizes the risk of deuterium loss via H/D exchange under physiological or analytical conditions . For comparison, related dropropizine-d4 products have been reported to achieve >86% deuterium incorporation .

Reference standard quality Method validation compliance Regulatory bioanalysis

Validated LC-MS/MS Methods for Levodropropizine Achieve LLOQ of 0.25-3.23 ng/mL, Establishing Sensitivity Benchmarks for SIL-IS Application

Published LC-MS/MS methods for levodropropizine quantification have established method sensitivity benchmarks: an assay using zolmitriptan as internal standard achieved an LLOQ of 0.25 ng/mL in human plasma with intra-day precision <8.1% and inter-day precision <11.5% [1]. A chiral LC-ESI-MS/MS method using carbamazepine as internal standard achieved linearity over 3.23-2022 ng/mL for each enantiomer in rat plasma, with intra-day precision ranges of 3.38-13.6% and inter-day precision of 5.11-13.8% for levodropropizine [2]. These methods demonstrate the analytical sensitivity achievable, though substitution of the structural analog internal standard with levodropropizine-d8 would further improve method robustness against matrix variability.

LLOQ determination Assay sensitivity Method validation parameters

Levodropropizine-d8 Enables Stereospecific Quantification Without Chiral Inversion Interference

A stereoselective pharmacokinetic study in rats demonstrated that dropropizine enantiomers—levodropropizine and dextrodropropizine—exhibit non-stereoselective disposition without chiral inversion in vivo [1]. The enantiomers were resolved with baseline separation (resolution Rs = 4.45) on a Chiralpak IG-3 column, with MRM transitions of m/z 237 → 160 for dropropizine enantiomers and m/z 237 → 194 for the internal standard [2]. Levodropropizine-d8, bearing the same S-configuration as the active pharmaceutical ingredient, serves as an ideal internal standard for enantioselective methods because it co-migrates with the L-enantiomer while maintaining the +8 Da mass differential for independent detection.

Chiral bioanalysis Enantiomer quantification Stereoselective pharmacokinetics

Levodropropizine-d8: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Pharmacokinetic and Bioequivalence Studies of Levodropropizine Formulations

Levodropropizine-d8 is optimally deployed as the internal standard in LC-MS/MS methods supporting pharmacokinetic studies of levodropropizine formulations. The compound's +8 Da mass shift enables unambiguous quantification across the clinically relevant linear PK range (30-90 mg doses) where systemic exposure metrics such as Cmax and AUC require precise determination [1]. In bioequivalence studies comparing IR and CR formulations, the geometric mean ratio for AUC0-24h (0.89; 90% CI 0.86-0.93) demonstrates that total exposure is formulation-independent, and levodropropizine-d8 provides the matrix effect correction necessary to validate such comparisons across diverse subject populations [2].

Regulated Bioanalytical Method Development and Validation for ANDA Submissions

Levodropropizine-d8 meets the requirements for use in analytical method validation (AMV) and quality control applications during drug development and formulation stages [1]. The compound's ≥98% chemical purity and stable deuterium labeling on non-exchangeable piperazine ring positions provide the traceability required for pharmacopeial standard alignment (USP/EP) in Abbreviated New Drug Application (ANDA) submissions [2]. Regulatory expectations increasingly favor SIL internal standards for pivotal bioanalytical data supporting pharmacokinetic bridging studies; levodropropizine-d8 enables compliance with FDA and EMA bioanalytical method validation guidance without the additional justification required when structural analog internal standards are employed [3].

Enantioselective Pharmacokinetic Studies Requiring Stereospecific Quantification

For studies requiring differentiation between levodropropizine (S-enantiomer, antitussive) and dextrodropropizine (R-enantiomer, sedative), levodropropizine-d8 provides stereospecific internal standardization. Published enantioselective methods achieve baseline resolution (Rs = 4.45) on chiral stationary phases, and the demonstrated absence of chiral inversion in vivo confirms that the S-configured d8 analog accurately tracks the active enantiomer throughout sample preparation and analysis [1]. This application is particularly relevant for impurity profiling, chiral purity assessment, and stereoselective pharmacokinetic investigations in preclinical species.

Therapeutic Drug Monitoring and Clinical Pharmacology Studies

Levodropropizine-d8 supports therapeutic drug monitoring applications requiring quantification of levodropropizine in human plasma with LLOQ as low as 0.25 ng/mL [1]. The reported mean elimination half-life of approximately 2.3 hours necessitates sampling protocols with rapid turnaround, which LC-MS/MS methods employing SIL-IS can accommodate [2]. Population pharmacokinetic studies investigating covariates such as eosinophil levels and body surface area—factors shown to significantly associate with levodropropizine exposure (p < 0.05)—require the robust matrix effect correction and inter-batch reproducibility that deuterated internal standards provide across large subject cohorts [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levodropropizine-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.